molecular formula C17H24N4O2 B14248516 5-[(2-Methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine CAS No. 397245-74-8

5-[(2-Methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine

Cat. No.: B14248516
CAS No.: 397245-74-8
M. Wt: 316.4 g/mol
InChI Key: QADNSFBOAKKJRW-UHFFFAOYSA-N
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Description

5-[(2-Methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine is a chemical compound with the molecular formula C16H22N4O2 It is known for its unique structure, which includes a pyrimidine ring substituted with a methoxy-pentoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-5-pentoxybenzaldehyde and pyrimidine-2,4-diamine.

    Condensation Reaction: The aldehyde group of 2-methoxy-5-pentoxybenzaldehyde reacts with the amino groups of pyrimidine-2,4-diamine under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nitration is carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

5-[(2-Methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(2-Methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence cellular signaling pathways, leading to changes in gene expression, protein synthesis, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    5-[(2-Isopropyl-4-methoxyphenyl)methyl]pyrimidine-2,4-diamine: Similar structure but with an isopropyl group instead of a pentoxy group.

    5-[(2-Methoxy-4-methylphenyl)methyl]pyrimidine-2,4-diamine: Similar structure but with a methyl group instead of a pentoxy group.

Uniqueness

5-[(2-Methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentoxy group enhances its lipophilicity and potential interactions with biological membranes.

Properties

CAS No.

397245-74-8

Molecular Formula

C17H24N4O2

Molecular Weight

316.4 g/mol

IUPAC Name

5-[(2-methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C17H24N4O2/c1-3-4-5-8-23-14-6-7-15(22-2)12(10-14)9-13-11-20-17(19)21-16(13)18/h6-7,10-11H,3-5,8-9H2,1-2H3,(H4,18,19,20,21)

InChI Key

QADNSFBOAKKJRW-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC(=C(C=C1)OC)CC2=CN=C(N=C2N)N

Origin of Product

United States

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